Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate
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Description
Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate involves the reaction of furan-2-ylpyrimidine-2-thiol with ethyl bromoacetate in the presence of a base to form the desired product.
Starting Materials
Furan-2-ylpyrimidine-2-thiol, Ethyl bromoacetate, Base (e.g. sodium hydroxide)
Reaction
Add furan-2-ylpyrimidine-2-thiol to a solution of ethyl bromoacetate in a suitable solvent (e.g. DMF), Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction, Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a suitable time (e.g. 12-24 hours), Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate), Purify the product by column chromatography or recrystallization
properties
IUPAC Name |
ethyl 2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-16-11(15)8-18-12-13-6-5-9(14-12)10-4-3-7-17-10/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOKGCGFFGYIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230506 |
Source
|
Record name | Ethyl 2-[[4-(2-furanyl)-2-pyrimidinyl]thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[4-(2-furyl)pyrimidin-2-YL]thio}acetate | |
CAS RN |
937599-96-7 |
Source
|
Record name | Ethyl 2-[[4-(2-furanyl)-2-pyrimidinyl]thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937599-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[4-(2-furanyl)-2-pyrimidinyl]thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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